molecular formula C26H21BrN2O4 B11205124 2-oxo-2-phenylethyl N-[(4-bromophenyl)carbonyl]tryptophanate

2-oxo-2-phenylethyl N-[(4-bromophenyl)carbonyl]tryptophanate

Cat. No.: B11205124
M. Wt: 505.4 g/mol
InChI Key: SBWRBWURFOJKDM-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl N-[(4-bromophenyl)carbonyl]tryptophanate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylethyl group, a bromophenyl group, and a tryptophanate moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl N-[(4-bromophenyl)carbonyl]tryptophanate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-oxo-2-phenylethyl bromide with N-[(4-bromophenyl)carbonyl]tryptophan in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl N-[(4-bromophenyl)carbonyl]tryptophanate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-oxo-2-phenylethyl N-[(4-bromophenyl)carbonyl]tryptophanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl N-[(4-bromophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl [(4-bromophenyl)sulfanyl]acetate
  • 2-oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate

Uniqueness

2-oxo-2-phenylethyl N-[(4-bromophenyl)carbonyl]tryptophanate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

Molecular Formula

C26H21BrN2O4

Molecular Weight

505.4 g/mol

IUPAC Name

phenacyl 2-[(4-bromobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C26H21BrN2O4/c27-20-12-10-18(11-13-20)25(31)29-23(14-19-15-28-22-9-5-4-8-21(19)22)26(32)33-16-24(30)17-6-2-1-3-7-17/h1-13,15,23,28H,14,16H2,(H,29,31)

InChI Key

SBWRBWURFOJKDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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